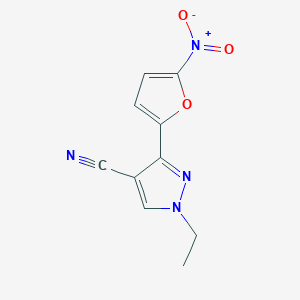![molecular formula C8H5ClF2N2 B12871536 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine and difluoromethyl groups adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound often rely on large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with its efficiency and relatively low environmental impact, makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidinamine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activity.
Difluoromethylated compounds: These compounds contain the difluoromethyl group and are known for their unique chemical properties.
Uniqueness
6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific combination of a pyridine ring fused to a pyrrole ring, along with the presence of chlorine and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H5ClF2N2 |
|---|---|
Peso molecular |
202.59 g/mol |
Nombre IUPAC |
6-chloro-1-(difluoromethyl)pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-7-3-6-5(4-12-7)1-2-13(6)8(10)11/h1-4,8H |
Clave InChI |
DDFBHNBRJKEFAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=CC(=NC=C21)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)


![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)
![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)




![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
